Cas no 21053-25-8 (3(2H)-Isoxazolone, 5-(4-methylphenyl)-)

3(2H)-Isoxazolone, 5-(4-methylphenyl)-, is a heterocyclic organic compound featuring an isoxazolone core substituted with a 4-methylphenyl group at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. Its aromatic substitution enhances stability while allowing further functionalization, enabling precise modifications for target applications. The compound’s well-defined molecular framework facilitates controlled reactions, such as nucleophilic additions or cyclizations, contributing to its utility in constructing complex heterocycles. Its purity and consistent performance make it suitable for research and industrial-scale synthesis, offering reliable results in diverse chemical processes.
3(2H)-Isoxazolone, 5-(4-methylphenyl)- structure
21053-25-8 structure
Product Name:3(2H)-Isoxazolone, 5-(4-methylphenyl)-
CAS No:21053-25-8
MF:C10H9NO2
MW:175.183962583542
CID:3906734
PubChem ID:19596543
Update Time:2025-06-08

3(2H)-Isoxazolone, 5-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-Isoxazolone, 5-(4-methylphenyl)-
    • 5-p-Tolyl-isoxazol-3-ol
    • 834-107-6
    • 5-(4-methylphenyl)-1,2-oxazol-3-one
    • WAA05325
    • 5-(4-methylphenyl)-1,2-oxazol-3-ol
    • 21053-25-8
    • SCHEMBL2959768
    • AWYXDNPIIRBIMO-UHFFFAOYSA-N
    • 3-Hydroxy-5-(4-methylphenyl)isoxazole
    • EN300-6736704
    • 5-p-tolyl-isoxazol-3-one
    • 5-(p-Tolyl)isoxazol-3-ol
    • 5-(4-methylphenyl)-3-isoxazolol
    • Z1862002575
    • Inchi: 1S/C10H9NO2/c1-7-2-4-8(5-3-7)9-6-10(12)11-13-9/h2-6H,1H3,(H,11,12)
    • InChI Key: AWYXDNPIIRBIMO-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=C(C)C=C2)=CC(=O)N1

Computed Properties

  • Exact Mass: 175.063328530Da
  • Monoisotopic Mass: 175.063328530Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.3Ų

3(2H)-Isoxazolone, 5-(4-methylphenyl)- Pricemore >>

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Additional information on 3(2H)-Isoxazolone, 5-(4-methylphenyl)-

Professional Introduction to 3(2H)-Isoxazolone, 5-(4-methylphenyl) and CAS No. 21053-25-8

3(2H)-Isoxazolone, 5-(4-methylphenyl), identified by the Chemical Abstracts Service registry number CAS No. 21053-25-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoxazolone class, a structural motif known for its broad biological activity and utility in drug discovery. The presence of a phenyl ring at the 5-position, specifically a 4-methylphenyl substituent, introduces unique electronic and steric properties that modulate its reactivity and potential applications.

The isoxazolone scaffold is characterized by a three-membered oxygen-containing ring fused to an azole ring. This structural configuration imparts remarkable stability and reactivity, making it a versatile intermediate in organic synthesis. In particular, 3(2H)-Isoxazolone, 5-(4-methylphenyl) has been explored as a key building block in the development of novel therapeutic agents. Its molecular structure allows for facile functionalization at multiple sites, enabling the synthesis of derivatives with tailored pharmacological profiles.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 3(2H)-Isoxazolone, 5-(4-methylphenyl) as a scaffold for designing small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in developing compounds with anti-inflammatory and anticancer properties. The 4-methylphenyl group enhances binding affinity to specific protein targets by introducing hydrophobic interactions and π-stacking effects, which are critical for drug-receptor interactions.

In the realm of medicinal chemistry, the synthesis of 3(2H)-Isoxazolone, 5-(4-methylphenyl) has been optimized through multiple methodologies, including cycloaddition reactions and condensation processes. These synthetic routes have been refined to improve yield and purity, ensuring that researchers can access high-quality starting materials for further derivatization. The compound's stability under various reaction conditions makes it an attractive candidate for large-scale production.

One of the most compelling aspects of 3(2H)-Isoxazolone, 5-(4-methylphenyl) is its role in modulating enzyme activity. Research has shown that derivatives of this compound can inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The 5-(4-methylphenyl) moiety plays a crucial role in this context by influencing the electronic distribution within the molecule, thereby enhancing binding to enzyme active sites.

The pharmacokinetic properties of 3(2H)-Isoxazolone, 5-(4-methylphenyl) have also been extensively studied. Preliminary data suggest that this compound exhibits favorable solubility and bioavailability when formulated appropriately. This is particularly important for developing oral therapeutics that can achieve therapeutic concentrations in vivo. Additionally, the compound's metabolic stability has been assessed through in vitro studies, indicating potential for prolonged activity once administered.

Another area of interest is the application of 3(2H)-Isoxazolone, 5-(4-methylphenyl) in the development of vaccines and immunomodulatory agents. The heterocyclic core structure has been shown to elicit immune responses when coupled with appropriate adjuvants. This makes it a promising candidate for designing next-generation vaccine candidates targeting infectious diseases and chronic conditions.

The versatility of 3(2H)-Isoxazolone, 5-(4-methylphenyl) extends beyond pharmaceutical applications into materials science and agrochemicals. Its ability to undergo cross-coupling reactions with various substrates has made it valuable for synthesizing complex organic molecules with industrial relevance. For example, derivatives of this compound have been explored as intermediates in the production of dyes and polymers.

In conclusion,3(2H)-Isoxazolone, particularly the 5-(4-methylphenyl) derivative identified by CAS No. 21053-25-8, represents a significant advancement in chemical biology and drug discovery. Its unique structural features and broad biological activity make it a valuable tool for researchers investigating new therapeutic strategies across multiple disease areas. As our understanding of molecular interactions continues to evolve,3(2H)-Isoxazolone, 5-(4-methylphenyl) will undoubtedly play an increasingly important role in shaping the future of medicine.

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